Cas no 2109155-94-2 (1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid)
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
- 2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid
- 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylicacid
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- Inchi: 1S/C15H16N2O5S/c1-22-12-4-2-10(3-5-12)13-8-14(15(18)19)17(16-13)11-6-7-23(20,21)9-11/h2-5,8,11H,6-7,9H2,1H3,(H,18,19)
- InChI Key: NNBJCFVCJZATDT-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)N1C(C(=O)O)=CC(C2C=CC(=CC=2)OC)=N1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 539
- XLogP3: 1.2
- Topological Polar Surface Area: 107
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 664.0±55.0 °C at 760 mmHg
- Flash Point: 355.4±31.5 °C
- Vapor Pressure: 0.0±2.1 mmHg at 25°C
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D181495-50mg |
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
2109155-94-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D181495-100mg |
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
2109155-94-2 | 100mg |
$ 80.00 | 2022-06-02 |
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid
Introduction to 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2109155-94-2)
The compound 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, identified by its CAS number 2109155-94-2, represents a fascinating molecule within the realm of pharmaceutical chemistry. This heterocyclic compound combines a pyrazole core with thiophene and methoxyphenyl substituents, creating a structurally complex entity with potential biological significance. The presence of multiple functional groups, including a carboxylic acid moiety and aromatic rings, suggests diverse chemical reactivity and interaction possibilities with biological targets.
In recent years, the exploration of novel heterocyclic compounds has gained significant traction in drug discovery due to their inherent structural diversity and biological activity. Pyrazole derivatives, in particular, have been extensively studied for their pharmacological properties, ranging from anti-inflammatory to anticancer effects. The incorporation of thiophene rings into these structures often enhances their binding affinity and metabolic stability, making them attractive candidates for further investigation.
The specific arrangement of functional groups in 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid may contribute to its unique chemical and biological profile. The carboxylic acid group at the 5-position of the pyrazole ring can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding and receptor-ligand interactions. Additionally, the 4-methoxyphenyl substituent introduces a hydrophobic aromatic ring that can enhance solubility and membrane permeability, while the tetrahydro-3-thienyl moiety adds another layer of structural complexity and potential for unique interactions.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for potential biological activity. Virtual screening techniques, combined with molecular docking simulations, have been employed to predict how this molecule might interact with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases and cancer. However, further experimental validation is necessary to confirm these hypotheses.
The synthesis of 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid presents an intriguing challenge due to its complex structure. Multi-step synthetic routes involving cyclization reactions, functional group transformations, and protection-deprotection strategies are typically employed to construct the desired framework. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for subsequent biological evaluation.
In the context of medicinal chemistry, the development of novel scaffolds like this one is driven by the need for more effective and selective therapeutic agents. The combination of structural features from different heterocyclic systems often leads to compounds with enhanced pharmacological properties. For instance, the presence of both pyrazole and thiophene rings may contribute to improved binding affinity compared to simpler analogs.
One particularly promising area of research involves exploring the compound's potential as a kinase inhibitor. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for drug development. The unique structural features of 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid may allow it to interact with specific kinase domains in a manner that disrupts aberrant signaling pathways.
Evaluation of the compound's pharmacokinetic properties is also essential before it can be considered for clinical development. Parameters such as solubility, stability, bioavailability, and metabolic clearance must be carefully assessed to determine its feasibility as a drug candidate. In vitro studies using cell-based assays can provide initial insights into these properties, while animal models can offer more comprehensive data on absorption, distribution, metabolism, and excretion (ADME).
The role of computational tools in predicting pharmacokinetic profiles cannot be overstated. Algorithms that simulate ADME properties can significantly reduce the time and cost associated with experimental testing. By integrating data from virtual screening with computational predictions, researchers can prioritize compounds that are most likely to succeed in later stages of development.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. Targeting novel pathways and developing molecules with unique mechanisms of action are key strategies in overcoming resistance and improving patient outcomes. The exploration of heterocyclic compounds like 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid represents a significant step forward in this direction.
In conclusion, 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2109155-94-2) is a structurally complex molecule with potential biological significance. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery efforts aimed at treating various diseases. While much remains to be explored regarding its pharmacological properties, this compound exemplifies the innovative approaches being taken to develop next-generation therapeutics.
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